5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Pregnane X Receptor Nuclear Receptor Binding TR-FRET Assay

5-((4-Ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1291836-34-4, MF: C19H21N5O2, MW: 351.41 g/mol) belongs to the 1H-1,2,3-triazole-4-carboxamide chemotype, a class systematically optimized as potent, selective inverse agonists and antagonists of the human pregnane X receptor (hPXR). While the lead series has yielded low-nanomolar PXR binders with demonstrated cellular antagonism , publicly available quantitative pharmacological data for this specific compound remain extremely limited, placing a substantial evidentiary burden on any procurement decision that assumes functional equivalence to the disclosed lead molecules.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 1291836-34-4
Cat. No. B3019445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS1291836-34-4
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC
InChIInChI=1S/C19H21N5O2/c1-3-13-7-9-15(10-8-13)21-18-17(22-24-23-18)19(25)20-12-14-5-4-6-16(11-14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24)
InChIKeyHDDLEXGBNSLFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1291836-34-4): Procurement-Ready Profile of a PXR-Targeted 1,2,3-Triazole-4-carboxamide


5-((4-Ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1291836-34-4, MF: C19H21N5O2, MW: 351.41 g/mol) belongs to the 1H-1,2,3-triazole-4-carboxamide chemotype, a class systematically optimized as potent, selective inverse agonists and antagonists of the human pregnane X receptor (hPXR) [1]. While the lead series has yielded low-nanomolar PXR binders with demonstrated cellular antagonism [1], publicly available quantitative pharmacological data for this specific compound remain extremely limited, placing a substantial evidentiary burden on any procurement decision that assumes functional equivalence to the disclosed lead molecules.

Chemotype

1H-1,2,3-Triazole-4-carboxamide PXR-targeted ligand series

Data Status

No compound-specific PXR binding or cellular functional data available

Procurement Fit

Requires in-house characterization of target engagement and functional mode

5-((4-Ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Why In-Class Substitution Is Not Supported by Current Evidence


Within the 1H-1,2,3-triazole-4-carboxamide PXR antagonist series, minor structural modifications at the 5-aminoaryl and N-benzyl positions profoundly alter both binding affinity and functional mode (inverse agonism vs. pure antagonism) [1]. For instance, the lead paper discloses that compound 85 functions as a dual inverse agonist/antagonist while its close analog compound 89 behaves as a pure antagonist, despite being separated by only modest structural changes [1]. Consequently, procurement of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide cannot be based on extrapolation from disclosed congeneric data; direct, compound-specific characterization is mandatory to establish its utility in PXR-focused assays. The quantitative evidence below delineates precisely what is—and what is not—known for this specific compound.

Steep Structure–Activity Relationship

Minor modifications at 5-aminoaryl and N-benzyl positions can shift functional mode between inverse agonism and pure antagonism.

Uncharacterized Substitution Region

The 5-(4-ethylphenyl)amino and N-(3-methoxybenzyl) combination is absent from published leads; congeneric data cannot predict affinity or efficacy.

Functional Mode Uncertainty

Without direct cellular data, the compound may show weak binding, no antagonism, or a mode distinct from optimized series leads.

5-((4-Ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Quantitative Comparative Evidence, Gaps, and Procurement Implications


PXR Binding Affinity: No Compound-Specific Data vs. Class-Leading Benchmarks

No direct PXR binding affinity (IC50 or Kd) data could be located in primary literature, patents, or authoritative public databases for this specific compound. By comparison, the optimized congener compound 85 achieves an IC50 of 11 nM in a TR-FRET competitive binding assay against recombinant hPXR-LBD, and compound 89 achieves an IC50 of 10 nM in the same assay format [1][2]. Without analogous data for 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, no binding potency inference is warranted.

PXR Binding Affinity
Class-level inference
No compound-specific binding data
This compound Not determined
Leads 85 / 89 IC50 11 nM / 10 nM
Direct binding measurement required; cannot infer from congeneric data.
TR-FRET hPXR-LBD assay context (Li et al. 2022)
Pregnane X Receptor Nuclear Receptor Binding TR-FRET Assay

Cellular PXR Antagonism: Absence of Compound-Specific Functional Data vs. Series Potency Range

No cellular PXR antagonism data (IC50 in CYP3A4-luciferase reporter assay) are publicly available for this compound. The lead series demonstrates cellular antagonism ranging from low nanomolar (compound 85: cellular IC50 in the low nanomolar range; compound 89: cellular IC50 of 11 nM against rifampicin-induced PXR transactivation in HepG2 cells) [1] to inactive. The 5-((4-ethylphenyl)amino) substitution pattern at the triazole 5-position combined with the 3-methoxybenzyl amide side chain places this compound in an uncharacterized region of the structure–activity landscape; no prediction of its cellular functional outcome is possible without de novo testing.

Cellular PXR Antagonism
Class-level inference
No compound-specific cellular data
This compound Not determined
Lead 89 IC50 11 nM (pure antagonist)
Functional mode uncharacterized; may differ from published leads.
CYP3A4-luc HepG2 reporter assay (Li et al. 2022)
CYP3A4 Transactivation HepG2 Reporter Assay Cellular Antagonism

Physicochemical Identity Confirmation: Verified Molecular Properties Without Pharmacological Annotation

The compound's molecular formula (C19H21N5O2) and molecular weight (351.41 g/mol) are confirmed by vendor technical datasheets, and the IUPAC name 5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide is cross-consistent across sources . Lipinski analysis (MW < 500, HBD = 2, HBA = 5, XLogP3 ≈ 3.3–3.8 estimated) positions the compound within drug-like space, but no experimental solubility, LogD, or permeability data are available. In contrast, the lead series includes compounds with measured kinetic solubility and microsomal stability [1], providing a benchmark that highlights the data gap for this specific analog.

Physicochemical Identity
Data to verify
C19H21N5O2, 351.41 g/mol
HBD 2
HBA 5
est. XLogP3 ~3.3–3.8
ADME data None
Molecular identity confirmed; no experimental solubility or permeability data.
Computed drug-likeness does not guarantee assay compatibility.
Quality Control Compound Identity Molecular Properties

5-((4-Ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Evidence-Constrained Application Scenarios for Scientific Procurement


Chemical Probe Development for PXR Structure–Activity Relationship (SAR) Expansion

This compound may serve as a structural diversification point within the 1H-1,2,3-triazole-4-carboxamide PXR antagonist series, specifically exploring the 5-(4-ethylphenyl)amino and N-(3-methoxybenzyl) substitution space that is unrepresented among the published leads [1]. Procurement is appropriate only when the end user plans to immediately characterize its PXR binding (TR-FRET IC50) and functional mode (CYP3A4 reporter agonism/antagonism) to generate the primary data that are currently missing from the public domain [1].

In Vitro Drug–Drug Interaction (DDI) Screening Panel Component

If experimental characterization confirms potent PXR antagonism, this compound could be deployed as a tool antagonist in HepG2-based CYP3A4 induction assays to assess whether co-administered candidate drugs activate PXR and thereby risk clinical DDIs [1]. However, until cellular IC50 and selectivity profiling against related nuclear receptors (e.g., CAR, FXR, VDR) are performed, its use in regulatory-relevant DDI panels is premature.

Negative Control or Inactive Comparator for PXR Assay Validation

Given the steep SAR observed in the series—where closely related analogs span from low-nanomolar to inactive [1]—this compound may prove to be a weak or inactive PXR ligand upon testing. In that scenario, it could serve as a structurally matched negative control for assay validation, particularly useful for establishing signal-to-background windows in TR-FRET binding or cellular reporter assays alongside the potent leads compounds 85 and 89 [1].

Application
Selection Property
Validation Focus
PXR chemotype SAR expansion
Uncharacterized 5-(4-ethylphenyl)amino and N-(3-methoxybenzyl) substitution
In-house binding and functional mode characterization
CYP3A4 induction DDI panel (conditional)
Confirmed PXR antagonism and selectivity profile
Cellular antagonism assay and nuclear receptor selectivity panel
Negative control candidate for PXR assays
Structurally matched analog with expected weak/inactive PXR activity
Inactivity confirmation in binding and reporter assays
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